

Technical Whitepaper: 2-Chloroacetohydrazide Hydrochloride

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Compound of Interest

Compound Name: 2-Chloroacetohydrazide
hydrochloride

CAS No.: 868-83-7

Cat. No.: B1584246

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A Bifunctional Lynchpin in Heterocyclic Synthesis and Covalent Drug Discovery

Executive Summary

2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) serves as a high-value intermediate in the synthesis of bioactive heterocycles.^[1] Distinguished by its dual reactivity—possessing both an electrophilic

-chloro motif and a nucleophilic hydrazide group—it acts as a divergent scaffold for constructing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and fused triazolo-systems. Recently, this scaffold has gained renewed attention in covalent fragment screening, specifically for targeting deubiquitinating enzymes like UCHL1, and as a critical process impurity marker in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin.

Physicochemical Profile & Identity

The hydrochloride salt is the preferred form for storage and handling due to the inherent instability and hygroscopicity of the free base.

Property	Specification
IUPAC Name	2-Chloroacetohydrazide hydrochloride
Common Synonyms	Chloroacetylhydrazide HCl; Chloroacetic acid hydrazide HCl
CAS Number	868-83-7
Molecular Formula	
Molecular Weight	144.99 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether)
Melting Point	>160°C (Decomposes)
Acidity (pKa)	The hydrazide nitrogen is weakly basic; protonation occurs at the terminal amine.[1]
Stability	Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Structural Reactivity Analysis

The utility of **2-chloroacetohydrazide hydrochloride** stems from its orthogonal reactivity. It allows for sequential functionalization, enabling the rapid assembly of complex molecular architectures.

- Nucleophilic Hydrazide (): The terminal amino group is a potent nucleophile. It readily condenses with aldehydes and ketones to form hydrazones (Schiff bases) or reacts with activated carboxylic acids/esters to form diacylhydrazines.
- Electrophilic
-Carbon (

): The carbon adjacent to the carbonyl is activated by the electron-withdrawing chlorine and carbonyl group, making it highly susceptible to

displacement by amines, thiols, or alkoxides.

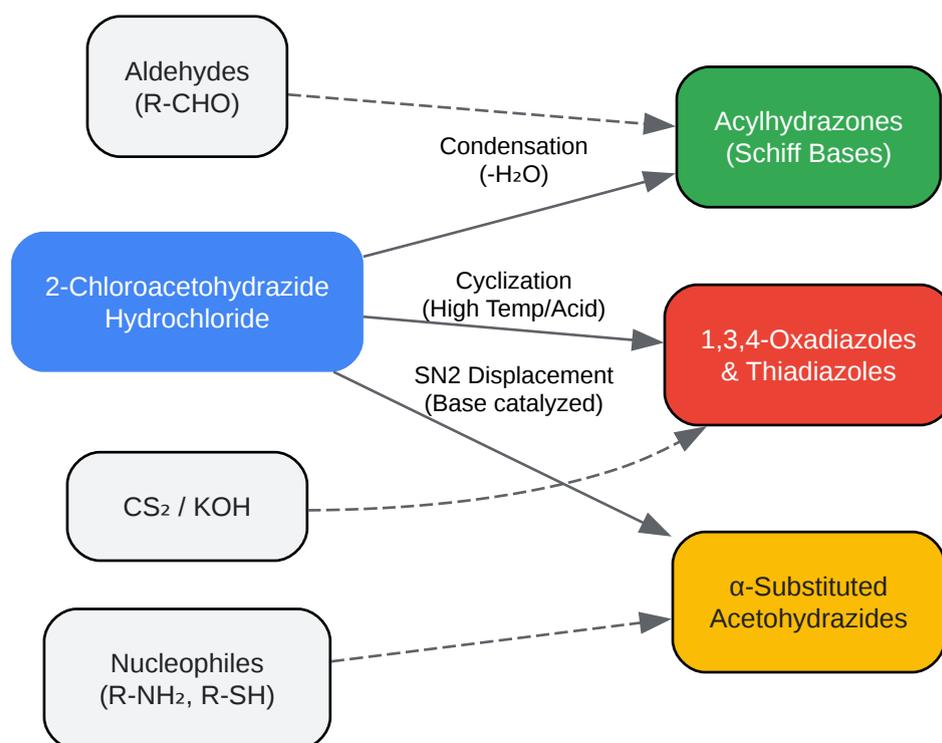
- Cyclization Potential: Under dehydrating conditions (e.g.,

) or with carbon disulfide (

), the molecule undergoes intramolecular cyclization to form 5-membered heterocycles.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.



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Caption: Divergent synthetic pathways originating from the 2-chloroacetohydrazide scaffold.

Applications in Drug Discovery[3][4][5]

4.1. Heterocyclic Library Generation

The primary application is the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These rings are privileged structures in medicinal chemistry, acting as bioisosteres for esters and amides with improved metabolic stability.

- Mechanism: Reaction with CH_2N_2 in alkaline solution yields the oxadiazole-2-thione or thiadiazole tautomers.
- Relevance: These cores are found in antimicrobial agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors.

4.2. Covalent Fragment Screening (Targeted Protein Degradation)

Recent studies have identified the chloroacetohydrazide motif as a covalent warhead.

- Target: Ubiquitin C-terminal Hydrolase L1 (UCHL1).
- Mechanism: The $\text{-CH}_2\text{Cl}$ group undergoes nucleophilic attack by the active site cysteine of the enzyme, forming an irreversible covalent bond. This specific scaffold was identified via fragment-based screening to inhibit UCHL1, a target implicated in cancer metastasis and neurodegeneration [1].[2]

4.3. Impurity Profiling (Sitagliptin)

In the synthesis of Sitagliptin (Januvia), 2-chloroacetohydrazide is a known process impurity (Impurity 116).

- Origin: It can arise from the reaction of hydrazine with chloroacetyl chloride or ethyl chloroacetate carryover.
- Control: Due to its potential genotoxicity (alkylating agent), strict limits are enforced in pharmaceutical active ingredients (APIs).

Experimental Protocols

Protocol A: Synthesis of 2-Chloroacetohydrazide Hydrochloride

Note: This reaction is highly exothermic. Proper cooling is essential.

Reagents: Ethyl chloroacetate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent), HCl (conc. or gas).

- Preparation: Dissolve ethyl chloroacetate (0.1 mol) in absolute ethanol (50 mL) and cool the solution to 0°C in an ice bath.
- Addition: Add hydrazine hydrate (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is vigorous.
- Stirring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
- Salt Formation: Cool the mixture back to 0°C. Add concentrated HCl dropwise (or bubble dry HCl gas) until the pH reaches ~2. A white precipitate will form.[3]
- Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted hydrazine.
- Drying: Dry under vacuum at 40°C.
- Quality Control: Verify identity via melting point and

-NMR (

).

Protocol B: General Synthesis of 1,3,4-Oxadiazole-2-thiones

Context: Converting the hydrazide to a bioactive heterocycle.

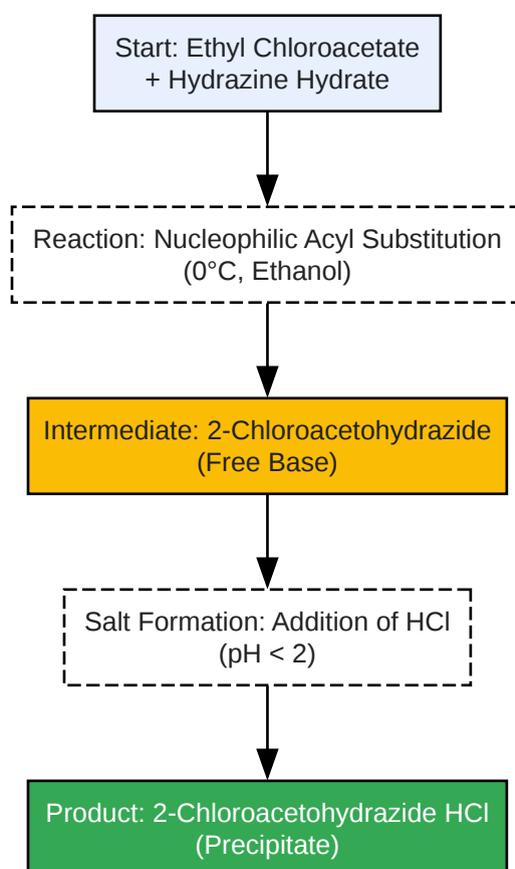
- Dissolution: Dissolve 2-chloroacetohydrazide HCl (10 mmol) in ethanol (30 mL).
- Basification: Add KOH (22 mmol) dissolved in water (5 mL). Stir until clear.
- Cyclization: Add carbon disulfide (

, 15 mmol) dropwise. Reflux the mixture for 6–8 hours. Evolution of

gas indicates reaction progress (use a scrubber).

- Workup: Concentrate the solvent, dilute with water, and acidify with dilute HCl. The solid product (oxadiazole derivative) precipitates.

Visualization: Synthesis Workflow



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Caption: Step-by-step synthesis of the hydrochloride salt from ethyl chloroacetate.

Safety & Handling (SDS Summary)

Signal Word: DANGER

- Hazard Statements:
 - H301: Toxic if swallowed.[4][5]

- H317: May cause an allergic skin reaction.[4][5]
- H361f: Suspected of damaging fertility.[4]
- H315/H319: Causes skin and serious eye irritation.
- Precautions:
 - Wear nitrile gloves and a P95 respirator.
 - Handle in a fume hood to avoid inhalation of dust.
 - Incompatibility: Avoid contact with strong bases (liberates free hydrazine) and strong oxidizers.

References

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